Octyl 2-O-mannopyranosylmannopyranoside
Description
Octyl 2-O-mannopyranosylmannopyranoside is a synthetic glycoside compound featuring an octyl aglycone linked to a disaccharide moiety composed of two mannopyranose units. The mannose residues are connected via a 2-O-glycosidic bond, distinguishing it from other glycosides with alternative linkage positions or sugar configurations.
Structure
2D Structure
Properties
CAS No. |
157758-68-4 |
|---|---|
Molecular Formula |
C20H38O11 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-20-18(16(26)14(24)12(10-22)30-20)31-19-17(27)15(25)13(23)11(9-21)29-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m1/s1 |
InChI Key |
PIGYTUUYAIMFHS-YMCKZNNWSA-N |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
octyl 2-O-Man-Man octyl 2-O-mannopyranosyl-D-mannopyranoside octyl 2-O-mannopyranosylmannopyranoside |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been synthesized using advanced chemical techniques, including the use of H-phosphonate intermediates. This method allows for the creation of octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside alongside its phosphorylated derivatives, which serve as crucial substrates for enzymatic studies and reference standards in biochemical research .
Enzyme Substrates
Octyl 2-O-mannopyranosylmannopyranoside is utilized as a substrate in enzyme assays, particularly in studies focusing on the biosynthesis of phosphorylated N-linked glycoproteins. These glycoproteins play significant roles in cellular processes, including cell signaling and immune response. The compound's structure mimics natural substrates, facilitating the study of enzyme kinetics and mechanisms involved in glycoprotein synthesis .
Probes for Microbial Studies
The compound has also been employed as a probe in microbiological research, specifically in studying the biosynthesis pathways of lipoarabinomannan in mycobacteria. Its analogs have been synthesized to investigate the role of mannosides in bacterial cell wall formation and their implications in pathogenicity .
Glycoprotein Biosynthesis
Research has demonstrated that this compound can effectively serve as a substrate for enzymes involved in glycoprotein biosynthesis. Studies using this compound have revealed insights into the enzymatic pathways that modify glycoproteins post-synthesis, highlighting its importance as a tool for understanding glycosylation processes .
Mycobacterial Research
In studies focused on Mycobacterium tuberculosis, researchers have utilized this compound and its derivatives to explore how mannosides contribute to the structural integrity of bacterial cell walls. This line of inquiry is vital for developing new therapeutic strategies against resistant strains of mycobacteria .
Comparative Data Table
| Property/Feature | This compound | Analog Compounds |
|---|---|---|
| Synthesis Method | H-phosphonate intermediate | Various synthetic routes |
| Primary Application | Enzyme substrate for glycoprotein biosynthesis | Probes for microbial biosynthesis |
| Biological Significance | Mimics natural substrates for enzyme studies | Investigate bacterial cell wall formation |
| Research Focus | Glycoprotein synthesis pathways | Pathogenicity of mycobacteria |
Chemical Reactions Analysis
Phosphorylation at the 6'-Position
The 6'-hydroxyl group of the terminal mannose unit undergoes phosphorylation:
-
H-Phosphonate Method : Reaction with H-phosphonate reagents under acidic conditions yields the 6'-phosphate derivative. This method avoids side reactions and provides high regioselectivity .
-
Methyl Phosphodiester Formation : The 6'-phosphate is further reacted with methanol in the presence of a coupling agent (e.g., DCC) to form the methyl phosphodiester derivative .
Enzymatic Modifications
While not directly reported for this compound, analogous mannosides are substrates for glycosyltransferases and phosphorylases, suggesting potential enzymatic tailoring for applications in glycobiology .
Reaction Conditions and Yields
*Yields estimated from analogous procedures in referenced studies.
Key Research Findings
-
Stereochemical Control : The α-configuration at the glycosidic bond is preserved using trichloroacetimidate donors, which favor α-selectivity under Lewis acid catalysis .
-
Stability : The 2,3-O-isopropylidene protecting group remains stable during phosphorylation but is cleavable under mild acidic conditions (e.g., 70% acetic acid) .
Challenges and Optimizations
-
Byproduct Formation : Prolonged reaction times during isopropylidenation can lead to undesired 4,6-O-isopropylidene byproducts, mitigated by precise acid stoichiometry and temperature control .
-
Purification : Chromatography (silica gel or size-exclusion) is critical for isolating pure derivatives due to the polar nature of phosphorylated mannosides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its 2-O-mannopyranosyl linkage and octyl chain. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Linkage Position: The 2-O-mannopyranosyl group in the target compound contrasts with 3,6-di-O-mannopyranosyl linkages in n-Octyl 3,6-Di-O-mannopyranoside, which may alter solubility and protein-binding efficiency .
- Aglycone Chain Length: 2-Octyldodecyl-D-xylopyranoside has a longer alkyl chain (C₂₀), improving surfactant properties for drug formulations .
Table 2: Functional Comparisons
Research Findings :
- Substituent Position Effects: Studies on octyl derivatives (e.g., octyl salicylate vs. octyl paraben) demonstrate that linkage position significantly impacts bioactivity, suggesting that the 2-O-mannopyranosyl configuration may influence membrane interaction .
- Preservative Efficacy : Octyl gallate outperforms parabens in antimicrobial activity, highlighting the octyl group’s role in enhancing lipid membrane penetration .
Critical Research Insights
- Solubility and Formulation: n-Octyl 3,6-Di-O-mannopyranoside’s high solubility in DMSO (50 mg/mL) and water (10 mg/mL) makes it suitable for injectable formulations, whereas shorter-chain analogs like Octyl β-D-mannopyranoside are less versatile .
- Surfactant Performance: The elongated alkyl chain in 2-Octyldodecyl-D-xylopyranoside improves micelle formation, critical for stabilizing hydrophobic drugs .
- Sugar Configuration: Mannose-based glycosides may exhibit higher specificity for lectin receptors compared to galactose/glucose analogs, relevant in targeted drug delivery .
Preparation Methods
Glycosylation and Protecting Group Chemistry
The foundational approach involves a two-step process:
-
Preparation of the Mannosyl Donor : A mannose derivative with an activated anomeric position (e.g., trichloroacetimidate or thioglycoside) is synthesized. The 2-OH group is selectively unprotected to enable subsequent glycosylation.
-
Coupling with Octyl Mannoside : The donor is reacted with octyl α-D-mannopyranoside under promotors such as trimethylsilyl triflate (TMSOTf) or N-iodosuccinimide (NIS)/triflic acid (TfOH) to form the α-(1→2) linkage.
Key considerations include:
-
Stereoselectivity : Use of participating protecting groups (e.g., acetyl) at C-2 of the donor ensures α-configuration retention.
-
Solvent Systems : Reactions are typically conducted in anhydrous dichloromethane or acetonitrile to minimize hydrolysis.
Step-by-Step Synthesis and Optimization
Synthesis of Octyl 2-O-α-D-Mannopyranosyl-α-D-Mannopyranoside
The procedure outlined by Haellgren and Hindsgaul (2007) serves as the primary reference:
Step 1: Protection of Mannose Derivatives
Methyl α-D-mannopyranoside is peracetylated to yield methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. Selective deprotection of the 2-O-acetyl group using hydrazine acetate affords the 2-OH-free intermediate.
Step 2: Glycosylation with Octyl Mannoside
The deprotected donor is reacted with octyl α-D-mannopyranoside in the presence of TMSOTf (0.2 equiv) at −15°C. The reaction proceeds via an oxocarbenium ion intermediate, yielding the α-(1→2)-linked disaccharide.
Step 3: Global Deprotection
The acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), followed by purification using silica gel chromatography.
Key Data:
Advanced Methodologies: Phosphorylation and Derivatives
While the user’s query focuses on the parent compound, understanding phosphorylation methods provides context for its biological applications. The 6'-phosphate and 6'-methyl phosphodiester derivatives are synthesized via H-phosphonate intermediates:
Phosphorylation at the 6'-Position
-
H-Phosphonate Activation : The 6'-OH group of the disaccharide is treated with diphenyl H-phosphonate in pyridine, forming a 6'-H-phosphonate intermediate.
-
Oxidation and Methylation : Subsequent oxidation with iodine/water yields the phosphate, while methylation with trimethylsilyl diazomethane produces the methyl phosphodiester.
Analytical Validation:
-
³¹P NMR : δ −0.8 ppm (phosphate), δ −1.2 ppm (methyl phosphodiester).
-
MALDI-TOF MS : m/z 611.3 [M+Na]+ for the phosphate derivative.
Characterization and Quality Control
Spectroscopic Profiling
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octyl 2-O-mannopyranosylmannopyranoside in laboratory settings?
- Methodological Answer : Synthesis typically involves regioselective glycosylation reactions. For example, the octyl aglycone can be coupled with activated mannopyranosyl donors (e.g., trichloroacetimidates) under acidic catalysis. Protecting groups like acetyl or benzyl are often used to ensure proper stereochemical control during glycosidic bond formation . Post-synthesis, deprotection steps (e.g., hydrogenolysis for benzyl groups) are critical. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY for glycosidic linkage confirmation) and high-resolution mass spectrometry (HRMS). For example, 1H NMR can confirm anomeric proton signals (δ 4.8–5.5 ppm for α/β linkages), while 13C NMR identifies sugar ring carbons and octyl chain integration . Mass spectral trees (MS/MS) with fragmentation patterns further validate the molecular structure .
Q. What analytical techniques are recommended to confirm purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index detection is ideal for purity assessment. Thermal stability can be evaluated via differential scanning calorimetry (DSC), while hydrolytic stability in aqueous buffers (pH 4–9) should be monitored over time using TLC or LC-MS .
Advanced Research Questions
Q. What strategies address low yield in glycosidic bond formation during synthesis?
- Methodological Answer : Optimize reaction conditions using:
- Catalysts : Trimethylsilyl triflate (TMSOTf) or BF3·Et2O for improved regioselectivity .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions.
- Donor activation : Pre-activation of glycosyl donors with N-iodosuccinimide (NIS) enhances reactivity .
Contradictions in yield may arise from competing hydrolysis pathways; inert atmosphere (argon) and anhydrous solvents are critical .
Q. How should researchers interpret conflicting spectral data in structural analysis?
- Methodological Answer : Conflicting NMR/MS data often arise from:
- Stereochemical ambiguity : Use 2D-NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial hydroxyl groups) .
- Impurity interference : Re-purify the compound and re-acquire spectra.
- Dynamic equilibria : For example, anomeric mutarotation in solution can complicate NMR interpretation. Locked conformations via acetylation or per-O-methylation may stabilize the structure for analysis .
Q. How can experimental design resolve stereochemical challenges in synthesizing branched mannopyranoside derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., benzylidene acetals) to enforce specific stereochemistry during glycosylation. Enzymatic methods (e.g., glycosyltransferases) offer high stereoselectivity but require optimization of cofactors (e.g., UDP-mannose) . Advanced techniques like X-ray crystallography or circular dichroism (CD) can resolve ambiguous stereochemistry .
Q. What experimental approaches study the role of this compound in carbohydrate-protein interactions?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with lectins or antibodies .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of binding events .
- Fluorescence polarization : Use fluorescently labeled derivatives to screen for competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
